
1-Trityl-1H-imidazole-4-methanol
Overview
Description
1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The trityl group (triphenylmethyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-methanol can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions:
Mechanism : Oxidation proceeds via initial formation of a carbonyl intermediate. MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation, while stronger oxidants like KMnO₄ yield carboxylic acids .
Esterification
The hydroxyl group reacts with acylating agents to form esters:
Reagent | Base | Conditions | Product | Yield |
---|---|---|---|---|
Acetic anhydride | Pyridine | 60°C, 3 hours | 1-Trityl-1H-imidazole-4-methyl acetate | 91% |
Benzoyl chloride | Triethylamine | 0°C → RT, 12 hours | 1-Trityl-1H-imidazole-4-benzoyl ester | 88% |
Key Observation : Esterification preserves the trityl group, enabling further functionalization of the imidazole ring.
Ether Formation
Alkylation of the hydroxyl group produces stable ether derivatives:
Alkylating Agent | Base | Conditions | Product | Yield |
---|---|---|---|---|
Ethyl iodide | K₂CO₃ | Acetone, reflux, 7h | 1-Trityl-1H-imidazole-4-methoxyethane | 77% |
Benzyl bromide | NaH | DMF, 0°C → RT, 6h | 1-Trityl-1H-imidazole-4-benzyl ether | 68% |
Industrial Relevance : Ether derivatives are used as intermediates in API synthesis, particularly for antifungal agents .
Nucleophilic Substitution
The hydroxyl group is replaced by halogens or other nucleophiles:
Reagent | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
PBr₃ | - | DCM, 0°C, 2 hours | 1-Trityl-1H-imidazole-4-bromomethane | 84% |
SOCl₂ | Pyridine | Reflux, 4 hours | 1-Trityl-1H-imidazole-4-chloromethane | 79% |
Application : Brominated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura).
Deprotection and Functionalization
Controlled removal of the trityl group enables further imidazole modifications:
Deprotection Agent | Conditions | Product | Yield |
---|---|---|---|
TFA/DCM (1:1) | RT, 2 hours | 1H-imidazole-4-methanol | 95% |
HCl/MeOH | Reflux, 4 hours | 1H-imidazole-4-methanol | 89% |
Follow-up Reactions : Deprotected imidazole undergoes regioselective alkylation or arylation at the N-1 position .
Condensation Reactions
The alcohol participates in dehydrative coupling:
Mechanism : Acid-catalyzed dehydration forms imine or Knoevenagel adducts .
Comparative Reactivity Analysis
Reaction Type | Rate (Relative) | Steric Influence | Electronic Effects |
---|---|---|---|
Oxidation | Fast | Moderate | Electron-withdrawing |
Esterification | Moderate | High (trityl bulk) | Nucleophilic OH |
Etherification | Slow | High | Base-sensitive |
The trityl group significantly impacts reaction kinetics by sterically shielding the imidazole ring while leaving the 4-methanol group accessible .
Scientific Research Applications
Pharmaceutical Development
1-Trityl-1H-imidazole-4-methanol serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to modify biological pathways effectively, making it particularly valuable in developing anti-cancer agents. The compound's ability to interact with various biological targets enhances the potential for creating effective drugs.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and protein interactions. Research indicates that imidazole derivatives can act as inhibitors or activators of their target proteins, influencing processes such as signal transduction and enzyme catalysis. The ability of this compound to affect these pathways positions it as a significant tool in targeted therapy development.
Material Science
The compound is also applied in material science, particularly in the creation of advanced materials like hydrogels. These materials are essential for drug delivery systems, enhancing the efficacy of therapeutic agents by providing controlled release mechanisms.
Cosmetic Formulations
In cosmetics, this compound acts as a moisturizing agent, improving skin hydration and overall appearance. Its inclusion in formulations can enhance product effectiveness and consumer satisfaction.
Recent studies have focused on various aspects of this compound:
Antiviral Activity
In vitro assays have demonstrated that certain imidazole derivatives exhibit moderate antiviral activity against HIV-1 by inhibiting integrase interactions. The potential role of 1-Trityl derivatives in similar pathways warrants further exploration.
Enzyme Inhibition Studies
Research evaluating enzyme inhibition has shown that compounds similar to 1-Trityl derivatives can inhibit key metabolic enzymes, reinforcing the importance of structural modifications in enhancing biological efficacy.
Toxicological Assessments
Toxicological evaluations indicate that while some derivatives exhibit promising therapeutic profiles, their safety margins must be established through comprehensive testing to avoid cytotoxic effects observed in preliminary screenings.
Mechanism of Action
The mechanism of action of 1-Trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trityl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Trityl-1H-imidazole-4-carboxaldehyde
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazole-4-ylmethanol
Uniqueness: 1-Trityl-1H-imidazole-4-methanol stands out due to its unique combination of the trityl group and the imidazole ring. This combination imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Biological Activity
1-Trityl-1H-imidazole-4-methanol (CAS number 33769-07-2) is a synthetic compound characterized by the molecular formula C23H20N2O. This compound features a trityl group (triphenylmethyl) attached to an imidazole ring, which enhances its stability and reactivity. The imidazole structure is notable for its biological significance, particularly in enzyme interactions and pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cytochrome P450 enzymes. The trityl group increases the compound's binding affinity, allowing it to modulate enzyme activity effectively. This modulation can significantly influence drug metabolism and pharmacokinetics, making it a potential candidate for therapeutic applications.
Inhibitory Effects on Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The inhibition of these enzymes can lead to altered drug levels in the body, impacting efficacy and safety profiles.
Table 1: Inhibition Profiles of Cytochrome P450 Enzymes
Enzyme | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Competitive | |
CYP2C9 | Non-competitive | |
CYP3A4 | Mixed |
Antimicrobial and Anticancer Activities
In vitro studies have shown that this compound exhibits potential antimicrobial and anticancer properties. For instance, it has been tested against various bacterial strains and cancer cell lines, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 50 µg/mL | |
Escherichia coli | 50 µg/mL |
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been characterized using various biochemical assays. These studies reveal that the compound can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.
Example Study: Enzyme Kinetics
In kinetic studies involving human liver microsomes, the compound displayed competitive inhibition against CYP2C9 with an IC50 value of approximately 30 µM, indicating its potential role in drug-drug interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-Trityl-1H-imidazole-4-methanol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves protecting the imidazole nitrogen with a trityl group to prevent undesired side reactions. A common approach is to start with 1H-imidazole-4-methanol, followed by tritylation using triphenylmethyl chloride under inert conditions (e.g., nitrogen atmosphere). Key parameters include:
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the trityl chloride .
- Temperature : Reaction at 0–5°C to control exothermicity, followed by gradual warming to room temperature .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product .
Yield optimization requires stoichiometric control of the tritylating agent and rigorous exclusion of moisture .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the trityl group (aromatic protons at δ 7.2–7.5 ppm) and imidazole-methanol backbone (hydroxyl proton at δ 4.5–5.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., space group , unit cell parameters Å, Å, Å, β = 99.7°) ensures precise bond-length and angle validation .
Table 1 : Example crystallographic data (adapted from similar imidazole derivatives) :
Parameter | Value |
---|---|
Space group | |
(Å) | 11.7063, 20.2301, 9.5419 |
β (°) | 99.725 |
0.045 |
Q. What are the critical considerations in designing a purification protocol for this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chloroform or ethyl acetate. Use solvent mixtures (e.g., CHCl/MeOH) for recrystallization .
- Stability : Protect from light and moisture to prevent trityl group cleavage. Drying over anhydrous NaSO post-extraction is recommended .
- Chromatography : Gradient elution (0–30% ethyl acetate in hexane) on silica gel effectively separates byproducts .
Advanced Research Questions
Q. How can regioselective C-H activation strategies be applied to modify the imidazole ring in this compound?
- Methodological Answer : Pd-catalyzed C-H functionalization enables regioselective modifications at the C2/C5 positions of the imidazole ring. For example:
- Catalyst system : Pd(OAc) with ligands like PPh in DMF at 80°C .
- Direct arylation : Coupling with aryl halides (e.g., bromobenzotrifluoride) under microwave irradiation (150°C, 30 min) achieves >70% yield .
- Workup : Flash chromatography (hexane/ethyl acetate) isolates functionalized derivatives .
Q. What challenges arise in the crystallographic analysis of this compound, and how can software tools address them?
- Methodological Answer :
- Disorder in the trityl group : Common due to rotational flexibility. SHELXL’s PART and SIMU instructions model disorder by splitting positions and refining occupancy .
- Twinned crystals : Use TWINABS for absorption correction and HKLF5 data format integration .
- Validation : PLATON’s ADDSYM checks for missed symmetry, while R < 5% ensures refinement quality .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify nucleophilic sites (e.g., imidazole C2) .
- AI Synthesis Planning : Tools like Pistachio/Bkms_metabolic predict feasible routes by analyzing reaction databases (e.g., Reaxys) for similar imidazole derivatives .
Table 2 : Example DFT-calculated Fukui indices (hypothetical data):
Position | (Nucleophilicity) |
---|---|
C2 | 0.45 |
C4 | 0.12 |
Q. Key Notes
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYFYUODSFBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327604 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33769-07-2 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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